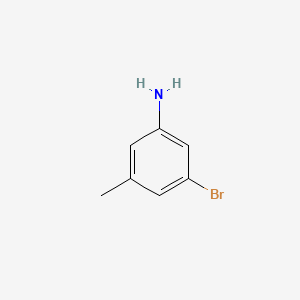
3-Bromo-5-methylaniline
Cat. No. B1274160
Key on ui cas rn:
74586-53-1
M. Wt: 186.05 g/mol
InChI Key: YIZRPAWCIFTHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09376418B2
Procedure details


In 2 L flask outfitted with condenser and stir bar was added 1-bromo-3-methyl-5-nitrobenzene (50.0 g, 231 mmol), ethanol (967 mL), and saturated aqueous NH4Cl (141 mL). The system was evacuated and flushed with N2(g) and then iron (38.8 g, 694 mmol) was added before heating the reaction to reflux for 2 days. The reaction was cooled to room temperature and CELITE (15 g) was added to the flask. This was then filtered through CELITE, washing the cake with ethanol (500 mL) and ethyl acetate (500 mL). The filtrate was concentrated and the solvent was removed. The residue was diluted with ethyl acetate (500 mL) and water (500 mL). After cutting the layers, the organic was washed with saturated aqueous NaHCO3 (400 mL) and then brine (400 mL), before drying over sodium sulfate and concentrating. MTBE (˜500 mL) was added to the resultant residue and HCl in dioxane (4 M, 57.9 mL, 231 mmol) was added dropwise at RT over 30 min. The resultant precipitate was collected by filtration. This creme colored solid was placed in a beaker and was dissolved in ethyl acetate and partitioned with saturated aqueous NaHCO3 and then 10% NH4OH (aq). The organic was cut and dried over sodium sulfate before concentrating to dryness. 3-Bromo-5-methylaniline was isolated as a brown oil. MS APCI calc'd for C7H9BrN [M+H]+ 186. found 186/188.




[Compound]
Name
resultant residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[CH:3]=1.[NH4+].[Cl-].Cl.O1CCOCC1>[Fe].CC(OC)(C)C.C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH3:11])[CH:3]=1)[NH2:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
141 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
967 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
38.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir bar
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In 2 L flask outfitted with condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The system was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with N2(g)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 days
|
|
Duration
|
2 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
CELITE (15 g) was added to the flask
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This was then filtered through CELITE
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the cake with ethanol (500 mL) and ethyl acetate (500 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate (500 mL) and water (500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic was washed with saturated aqueous NaHCO3 (400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine (400 mL), before drying over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise at RT over 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned with saturated aqueous NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
before concentrating to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(N)C=C(C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
